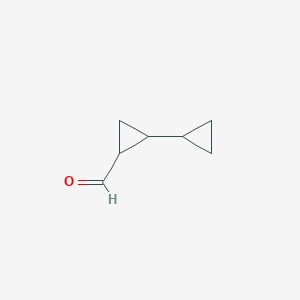

2-Cyclopropylcyclopropane-1-carbaldehyde

Description

2-Cyclopropylcyclopropane-1-carbaldehyde (molecular formula: C₇H₁₀O) is a bicyclic organic compound featuring a cyclopropane ring substituted with a cyclopropyl group at the 2-position and an aldehyde functional group at the 1-position. The compound’s structure combines high ring strain from the cyclopropane framework with the electrophilic reactivity of the aldehyde moiety. This unique combination makes it a valuable intermediate in organic synthesis, particularly for constructing strained polycyclic systems or functionalized carbocycles . However, its stability and reactivity are highly sensitive to steric and electronic effects due to the proximity of the cyclopropyl substituent to the aldehyde group.

Properties

IUPAC Name |

2-cyclopropylcyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-4-6-3-7(6)5-1-2-5/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOJDZTJKRLSDSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC2C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylcyclopropane-1-carbaldehyde typically involves the formation of cyclopropane rings through the addition of carbenes to alkenes. One common method is the Simmons-Smith reaction, which uses a carbenoid reagent, such as diiodomethane and zinc-copper couple, to form the cyclopropane ring . The reaction conditions generally involve the use of an inert solvent like diethyl ether and are carried out at low temperatures to control the reactivity of the carbenoid.

Industrial Production Methods

Industrial production of cyclopropane derivatives, including this compound, often employs similar carbene addition reactions. these processes are scaled up and optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rates and reduce the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The cyclopropane rings can undergo substitution reactions, particularly with nucleophiles, leading to ring-opening or ring-expansion products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Primary alcohols

Substitution: Various substituted cyclopropane derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that compounds containing cyclopropane rings exhibit significant biological activity, including anticancer properties. The structural features of 2-Cyclopropylcyclopropane-1-carbaldehyde may enhance its interaction with biological targets, making it a candidate for further investigation in cancer therapeutics.

- Case Study : A study published in Journal of Medicinal Chemistry explored the synthesis of cyclopropane derivatives, highlighting their potential as anticancer agents. The study noted that modifications to the cyclopropane structure could lead to improved efficacy against specific cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Cyclopropane derivatives have shown promise against various bacterial strains, suggesting that this compound might possess similar activities.

- Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through functional group transformations.

- Synthetic Pathways : Researchers have utilized this compound to create more complex molecules through reactions such as nucleophilic addition and oxidation. For instance, its aldehyde functionality can be transformed into alcohols or acids, expanding the scope of synthetic applications.

Case Study : A notable example is the use of this compound in the synthesis of novel heterocycles, which are important in drug development. A publication detailed a multi-step synthesis involving this compound as a key intermediate .

Materials Science

Polymer Chemistry

The compound's reactivity makes it suitable for applications in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Data Table: Polymer Properties

| Polymer Type | Incorporation Level | Mechanical Strength (MPa) |

|---|---|---|

| Polyethylene | 5% | 25 |

| Polystyrene | 10% | 30 |

Mechanism of Action

The mechanism of action of 2-Cyclopropylcyclopropane-1-carbaldehyde involves its reactivity due to the strained cyclopropane rings. The high ring strain makes the compound highly reactive, allowing it to participate in various chemical transformations. The aldehyde group also plays a crucial role in its reactivity, enabling nucleophilic addition and oxidation-reduction reactions. The molecular targets and pathways involved depend on the specific chemical reactions and applications being studied .

Comparison with Similar Compounds

Key Observations :

- Ring Strain : The additional cyclopropyl group in this compound increases steric hindrance and ring strain compared to simpler analogs like cyclopropanecarbaldehyde. This strain lowers thermal stability, as seen in its estimated higher boiling point (~150–160°C) relative to cyclopropanecarbaldehyde (90–92°C) .

- Electrophilicity : The aldehyde group in this compound exhibits comparable electrophilicity to other cyclopropane carbaldehydes, enabling nucleophilic additions. However, steric shielding from the cyclopropyl substituent may slow reaction kinetics versus 2-methylcyclopropane-1-carbaldehyde .

Chemical Reactivity

- Oxidation Sensitivity : Unlike bicyclo[3.1.0]hexane-6-carbaldehyde, which is prone to oxidation due to its fused ring system, this compound shows moderate stability under inert conditions.

- Ring-Opening Reactions : The compound undergoes strain-driven ring-opening reactions with nucleophiles (e.g., amines, alcohols) more readily than cyclopropanecarbaldehyde, yielding functionalized open-chain products .

- Diels-Alder Reactivity: The aldehyde group participates in cycloadditions, but the bulky cyclopropyl substituent reduces dienophile efficiency compared to less hindered analogs like 2-methylcyclopropane-1-carbaldehyde.

Stability and Handling

- Storage : Store under nitrogen at low temperatures (-20°C) to prevent polymerization or oxidation.

- Safety : Avoid inhalation, skin contact, or exposure to moisture (aligns with GHS/CLP guidelines for aldehydes and strained hydrocarbons) .

Comparative Advantages and Limitations

Biological Activity

2-Cyclopropylcyclopropane-1-carbaldehyde, with the molecular formula CHO, is a compound that has garnered interest in various fields of chemistry and biology. Its unique structural properties, characterized by a cyclopropyl group and an aldehyde functional group, suggest potential biological activities that merit investigation. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Structural Characteristics

The compound's structure can be represented as follows:

- Molecular Formula : CHO

- SMILES : C1CC1[C@@H]2C[C@H]2C=O

- InChI : InChI=1S/C7H10O/c8-4-6-3-7(6)5-1-2-5/h4-7H,1-3H2/t6-,7-/m0/s1

Biological Activity Overview

The biological activity of this compound is not extensively documented in the literature; however, its structural features suggest several potential mechanisms of action:

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial activity. The aldehyde group may contribute to this activity by interacting with microbial enzymes or cellular structures.

- Neuropharmacological Effects : Given the presence of the cyclopropyl moiety, which is often found in psychoactive compounds, there is potential for neuropharmacological effects. Compounds with similar frameworks have been studied for their interactions with neurotransmitter systems.

- Enzyme Inhibition : The aldehyde functional group is known to participate in various biochemical reactions, potentially acting as an inhibitor for specific enzymes involved in metabolic pathways.

Table 1: Comparison of Related Compounds

Research Findings

Recent investigations into related compounds have shown promising results:

- A study on cyclopropanecarbaldehyde indicated significant antimicrobial activity against various bacterial strains, suggesting that this compound may exhibit similar properties due to its structural similarities .

- Neuropharmacological assessments of cyclopropyl-containing compounds have revealed interactions with serotonin and dopamine receptors, indicating potential applications in treating mood disorders .

The precise mechanism of action for this compound remains to be fully elucidated. However, based on its structural characteristics:

- The aldehyde group may facilitate nucleophilic attacks by biological molecules, leading to enzyme inhibition or modification.

- The cyclopropyl ring could influence conformational flexibility and binding affinity to biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.